CAS 898789-33-8 molecular weight, melting point, and solubility data
CAS 898789-33-8 molecular weight, melting point, and solubility data
An In-Depth Technical Guide to CAS 898789-33-8 (GSK2830371): A Potent, Allosteric Wip1 Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the small molecule inhibitor CAS 898789-33-8, also known as GSK2830371. We will delve into its physicochemical properties, mechanism of action, biological activities, and established experimental protocols to facilitate its effective use in research and development.
Core Physicochemical Properties
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[1] Its key physical and chemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 898789-33-8 (Note: Often cited as 1404456-53-6 in literature) | [1] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |
| Molecular Weight | 461.02 g/mol | [1] |
| Physical Form | Light yellow powder | |
| Melting Point | Not specified in available literature. | N/A |
| Solubility | DMSO: up to 100 mg/mL (216.91 mM).[2] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Sonication may be required.[3] Ethanol: up to 50 mM (approx. 23.05 mg/mL). Sonication is recommended.[3] | [1][2][3] |
| Storage | Store as a powder at -20°C for up to 3 years.[3] Stock solutions in solvent can be stored at -80°C for up to 1 year.[2][3] | [2][3] |
Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase
GSK2830371 is a highly potent and selective, orally active inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][3] It exhibits an IC₅₀ of approximately 6 nM in cell-free assays.[1]
Unlike traditional active-site inhibitors, GSK2830371 functions via a sophisticated allosteric mechanism. It binds to a unique "flap" subdomain located outside the catalytic site of the Wip1 enzyme.[4] This interaction induces a conformational change that non-competitively and reversibly inhibits the phosphatase's activity. This high degree of selectivity is a key attribute, as GSK2830371 shows little to no inhibitory activity against a panel of over 20 other human phosphatases at concentrations up to 30 µM.
Caption: Allosteric inhibition of Wip1 by GSK2830371.
Biological Activity & Therapeutic Rationale
Wip1 is a critical negative regulator of the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key tumor suppressor proteins. The therapeutic rationale for inhibiting Wip1 is to restore and enhance the activity of these pathways, particularly the p53 tumor suppressor pathway, in cancer cells.
Re-activation of the p53 Signaling Pathway
The tumor suppressor protein p53 is a central hub in the DDR, orchestrating cell cycle arrest, apoptosis, or senescence in response to cellular stress. Wip1 directly dephosphorylates p53 at Serine 15 (Ser15) and other key checkpoint proteins like Checkpoint Kinase 2 (Chk2) at Threonine 68 (T68) and ATM at Serine 1981 (S1981), effectively shutting down the p53-mediated stress response.[4]
By inhibiting Wip1, GSK2830371 prevents this dephosphorylation, leading to:
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Increased phosphorylation of p53 (Ser15), Chk2 (T68), and ATM (S1981).[3]
-
Stabilization and accumulation of p53 protein.[5]
-
Upregulation of p53 transcriptional targets , such as the cell cycle inhibitor p21 and pro-apoptotic proteins PUMA and Bax.[4]
This reactivation of the p53 pathway is the primary driver of GSK2830371's anti-tumor effects. Consequently, its efficacy is most pronounced in cancer cells harboring wild-type TP53.[4]
Caption: GSK2830371 inhibits Wip1, activating the p53 pathway.
Anti-Tumor Activity and Combination Strategies
GSK2830371 has demonstrated potent single-agent anti-proliferative activity in various cancer cell lines, particularly those of lymphoid and neuroblastoma origin with wild-type p53.[4][6] Furthermore, it shows significant promise in combination therapies. By lowering the threshold for p53 activation, GSK2830371 can potentiate the effects of:
-
MDM2 Inhibitors: Synergizes with compounds like Nutlin-3 and HDM201, which also stabilize p53 by preventing its degradation.[5][7]
-
Chemotherapeutic Agents: Enhances the cytotoxicity of DNA-damaging agents like doxorubicin and etoposide (VP-16).[4]
Experimental Protocols and Methodologies
The following protocols are synthesized from published literature and provide a validated framework for investigating GSK2830371 in a laboratory setting.
In Vitro Wip1 Phosphatase Inhibition Assay
This biochemical assay directly measures the enzymatic inhibition of Wip1.
Principle: This assay quantifies the hydrolysis of a fluorogenic substrate, fluorescein diphosphate (FDP), by recombinant Wip1 enzyme. Inhibition of the enzyme by GSK2830371 results in a reduced fluorescent signal.
-
Prepare Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/mL BSA.
-
Compound Dilution: Prepare a serial dilution of GSK2830371 in DMSO. Include a DMSO-only control.
-
Reaction Setup: In a suitable microplate, add the GSK2830371 dilutions or DMSO control.
-
Substrate Addition: Add fluorescein diphosphate (FDP) to a final concentration of 50 µM.
-
Initiate Reaction: Add recombinant Wip1 enzyme (e.g., residues 2-420) to a final concentration of 10 nM.
-
Incubation: Incubate at room temperature.
-
Detection: Measure the fluorescent signal using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.
Cell-Based Proliferation and Viability Assays
These assays determine the cytotoxic and cytostatic effects of GSK2830371 on cancer cell lines.
Principle: Colorimetric or luminescent assays measure the metabolic activity or total protein content of surviving cells after treatment, which correlates with cell viability.
Step-by-Step Protocol (using CCK-8): [4]
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of GSK2830371 or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 to 72 hours) at 37°C.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Final Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability and calculate GI₅₀/IC₅₀ values.
Western Blot Analysis of Pathway Modulation
This technique is essential for confirming the on-target effects of GSK2830371 on the Wip1-p53 signaling axis.
Principle: Western blotting uses specific antibodies to detect changes in the levels and phosphorylation status of target proteins in cell lysates following treatment.
Step-by-Step Protocol Outline:
-
Cell Treatment: Treat cells with GSK2830371 (e.g., 2.5-50 µM) for various time points (e.g., 0, 2, 4, 8 hours).[8]
-
Lysis: Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against targets such as:
-
Phospho-p53 (Ser15)
-
Total p53
-
Phospho-Chk2 (T68)
-
Total Chk2
-
p21
-
Wip1
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
In Vivo Xenograft Tumor Model
This workflow demonstrates the in vivo efficacy of GSK2830371.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with GSK2830371, and tumor growth is monitored over time.
Caption: Workflow for an in vivo xenograft efficacy study.
Key Considerations for In Vivo Studies: [2][4]
-
Formulation: A common in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
Dosing: Oral administration (p.o.) at doses ranging from 50 to 150 mg/kg, often administered twice (BID) or three times (TID) daily, has been shown to be effective.[2] The frequent dosing is consistent with a reported short half-life in mice.
-
Pharmacodynamic Assessment: To confirm target engagement in vivo, tumors can be harvested a few hours after the final dose to analyze the phosphorylation status of Chk2 and p53 via immunoblotting.[4]
Conclusion
GSK2830371 (CAS 898789-33-8) is a powerful and highly selective research tool for investigating the Wip1 phosphatase and the DNA damage response pathway. Its allosteric mechanism of action provides a high degree of specificity, and its ability to reactivate the p53 tumor suppressor pathway underscores its therapeutic potential, particularly in cancers with wild-type TP53. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore the full potential of this compound in cancer biology and drug development.
References
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Sun, D., et al. (2016). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Scientific Reports, 6, 39423. [Link]
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Wang, C. E., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3876. [Link]
-
Blackhall, F., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-391. [Link]
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Supplementary Materials. (n.d.). Cell proliferation and viability assay. Retrieved February 14, 2026, from [Link]
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Sun, D., et al. (2016). Figure 1: GSK2830371 shows cytotoxic effect on NB cell lines. ResearchGate. [Link]
-
Blackhall, F., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. PMC. [Link]
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Wang, C. E., et al. (2021). Figure 4: GSK2830371 induced p53 phosphorylation and stabilization via WIP1... ResearchGate. [Link]
-
Sun, D., et al. (2016). Figure 3: GSK2830371 increases p53 activity and induces Chk2/p53-mediated... ResearchGate. [Link]
-
Blackhall, F., et al. (2016). (PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. ResearchGate. [Link]
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- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]
- 4. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. GSK 2830371 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
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